![molecular formula C12H26N2O4Si B13744163 Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime CAS No. 34306-22-4](/img/structure/B13744163.png)
Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime is a chemical compound with the molecular formula C12H26N2O4Si and a molecular weight of 290.433 g/mol . This compound is known for its unique structure, which includes a silane group and dioxime functionality. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime typically involves the reaction of butan-2-one with a silane derivative and a dioxime precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime include:
- Butan-2-one
- Silane derivatives with different functional groups
- Dioxime compounds with varying substituents
Uniqueness
What sets Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime apart is its combination of a silane group with dioxime functionality, providing unique chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where such properties are desired .
Eigenschaften
CAS-Nummer |
34306-22-4 |
---|---|
Molekularformel |
C12H26N2O4Si |
Molekulargewicht |
290.43 g/mol |
IUPAC-Name |
(E)-N-[[(E)-butan-2-ylideneamino]oxy-(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C12H26N2O4Si/c1-7-11(3)13-17-19(6,16-10-9-15-5)18-14-12(4)8-2/h7-10H2,1-6H3/b13-11+,14-12+ |
InChI-Schlüssel |
ROOBXASOVJPAFC-PHEQNACWSA-N |
Isomerische SMILES |
CC/C(=N/O[Si](O/N=C(/CC)\C)(OCCOC)C)/C |
Kanonische SMILES |
CCC(=NO[Si](C)(OCCOC)ON=C(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.